1,4-oxazepines

1,4-Oxazepines are a class of heterocyclic compounds characterized by their five-membered ring structure containing three carbon atoms and one each of nitrogen and oxygen atoms. These compounds have found extensive application in the pharmaceutical industry due to their diverse biological activities and potential therapeutic benefits.

Structurally, 1,4-oxazepines exhibit unique electronic properties that make them valuable intermediates for synthesizing various bioactive molecules. Their amide and amine functionalities enable versatile chemical modifications, which can be exploited to design drugs with improved efficacy and selectivity.

In terms of biological activity, these compounds have been reported to possess a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. The specific mechanisms of action vary depending on the particular substituents present in the molecule.

Research into 1,4-oxazepines continues to explore their potential as novel therapeutics, with ongoing studies focusing on optimizing their structure-activity relationships for enhanced medicinal applications.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

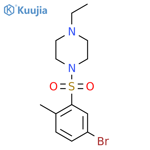

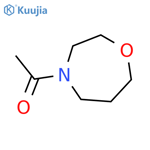

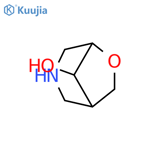

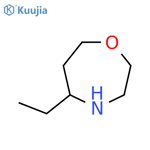

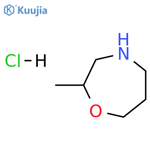

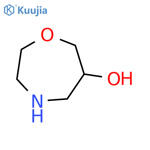

|

(5aR,8aR)-octahydro-2H-cyclopenta[b][1,4]oxazepine | 1820574-91-1 | C8H15NO |

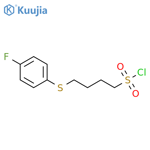

|

2-methyl-1,4-oxazepane-4-sulfonyl chloride | 1339158-46-1 | C6H12ClNO3S |

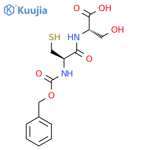

|

tert-butyl 6-(fluoromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate | 1801455-03-7 | C11H20FNO4 |

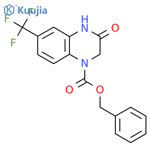

|

1-(1,4-oxazepan-4-yl)ethan-1-one | 1343066-95-4 | C7H13NO2 |

|

6-oxa-3-azabicyclo[3.2.1]octan-8-ol | 1419101-23-7 | C6H11NO2 |

|

5-Ethyl-1,4-oxazepane | 1547366-25-5 | C7H15NO |

|

2-Methyl-1,4-oxazepane Hydrochloride | 1246456-36-9 | C6H14ClNO |

|

1,4-Oxazepan-6-ol | 1022915-33-8 | C5H11NO2 |

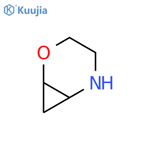

|

2-Oxa-5-azabicyclo[4.1.0]heptane | 166756-12-3 | C5H9NO |

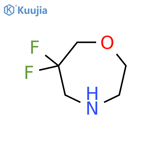

|

6,6-Difluoro-1,4-oxazepane | 1273565-78-8 | C5H9F2NO |

関連文献

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

推奨される供給者

-

Synrise Material Co. Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

河南东延药业有限公司Factory Trade Brand reagents会社の性質: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品